molecular formula C14H13N3O3S B2366241 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 321571-61-3

3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No.: B2366241
CAS No.: 321571-61-3
M. Wt: 303.34
InChI Key: FFTYNNODCNRUGV-UHFFFAOYSA-N
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Description

The compound 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1λ⁶-thiolane-1,1-dione is a heterocyclic molecule featuring a pyrazole ring substituted with a benzoxazole moiety and a thiolane-1,1-dione group. Its structural complexity arises from the integration of three distinct heterocyclic systems:

  • Benzoxazole: A fused aromatic ring system (benzene + oxazole) known for its electron-deficient properties and bioactivity in medicinal chemistry.
  • Pyrazole: A five-membered di-nitrogen ring often used as a pharmacophore due to its hydrogen-bonding capacity and metabolic stability.
  • Thiolane-1,1-dione: A sulfone-containing five-membered ring that enhances solubility and influences electronic properties.

Properties

IUPAC Name

3-[4-(1,3-benzoxazol-2-yl)pyrazol-1-yl]thiolane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S/c18-21(19)6-5-11(9-21)17-8-10(7-15-17)14-16-12-3-1-2-4-13(12)20-14/h1-4,7-8,11H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFTYNNODCNRUGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CC1N2C=C(C=N2)C3=NC4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione typically involves multi-step organic reactions. One common method involves the initial formation of the benzoxazole ring through the cyclization of o-aminophenol with formic acid. The pyrazole ring can be synthesized via the reaction of hydrazine with 1,3-diketones. These two rings are then coupled using appropriate linkers and reagents under controlled conditions to form the desired compound. The thiolane ring is introduced in the final step, often through a thiolation reaction followed by oxidation to form the dioxide group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield. Solvent selection and purification methods are also critical to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dimethylformamide or ethanol .

Major Products

The major products formed from these reactions include sulfone derivatives from oxidation, thiolane derivatives from reduction, and various substituted benzoxazole and pyrazole derivatives from substitution reactions .

Scientific Research Applications

3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1λ⁶-thiolane-1,1-dione with key analogs based on substituents, molecular properties, and reported applications:

Compound Name Molecular Formula Molecular Weight Key Substituents Applications/Findings Reference
3-[4-(1,3-Benzoxazol-2-yl)-1H-pyrazol-1-yl]-1λ⁶-thiolane-1,1-dione (Target) C₁₄H₁₀N₄O₃S 326.32 (calc.) Benzoxazol-2-yl, thiolane-dione Hypothesized kinase inhibitor (structural analogy)
3-{4-[3-(tert-Butylamino)-6-[1-(trifluoromethyl)cyclopropyl]imidazo[1,2-a]pyridin-2-yl]-1H-pyrazol-1-yl}-1λ⁶-thiolane-1,1-dione C₂₃H₂₅F₃N₆O₂S 530.55 Trifluoromethyl cyclopropyl, tert-butylamino Antimicrobial activity (57% yield)
3-(4-Bromo-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₇H₉BrN₂O₂S 265.13 Bromo substituent Intermediate for Suzuki coupling
3-(4-{4-[3-(Benzenesulfonyl)propanoyl]piperazin-1-yl}-3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione C₂₃H₂₈N₄O₅S₂ 528.67 Benzenesulfonyl, piperazine, dimethylpyrazole Probable protease inhibitor (in silico)
3-[5-Amino-3-(2,4-dimethylphenyl)-1H-pyrazol-1-yl]-1λ⁶-thiolane-1,1-dione (Discontinued) C₁₅H₁₈N₄O₂S 318.40 Amino, 2,4-dimethylphenyl Discontinued due to poor solubility

Key Observations:

The bromo substituent in enables cross-coupling reactions, making it a versatile synthetic intermediate.

Electronic and Solubility Profiles: The thiolane-1,1-dione moiety consistently improves aqueous solubility compared to non-sulfonated analogs. The discontinued amino-dimethylphenyl derivative () highlights the trade-off between aromatic bulk and solubility.

Structural Diversity :

  • Piperazine-linked derivatives () exhibit extended conformational flexibility, which may aid in target binding for protease inhibition.

Research Findings and Challenges

  • Methods like the Groebke–Blackburn–Bienaymé reaction (used in ) could be adapted for its synthesis.
  • Limitations : Many analogs (e.g., ) face discontinuation due to poor pharmacokinetics, underscoring the need for balanced substituent design.

Biological Activity

3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H13N3O3S
  • Molar Mass : 303.34 g/mol
  • CAS Number : 321571-61-3

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit heparanase, an enzyme involved in tumor metastasis and angiogenesis. The inhibition of heparanase can lead to reduced tumor growth and spread, making it a candidate for cancer therapy .
  • Antioxidant Activity : Compounds similar to 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione exhibit radical scavenging properties, which can protect cells from oxidative stress and damage .
  • Anti-inflammatory Effects : Preliminary studies suggest that the compound may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Biological Activity Data

Activity Type IC50 Value Reference
Heparanase Inhibition~200 nM
Antioxidant ActivityNot specified
Anti-inflammatoryNot specified

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-[4-(1,3-benzoxazol-2-yl)-1H-pyrazol-1-yl]-1lambda6-thiolane-1,1-dione:

  • Study on Heparanase Inhibition : A series of benzoxazol derivatives were evaluated for their ability to inhibit heparanase. The most effective compounds demonstrated IC50 values around 200 nM, indicating that modifications in the benzoxazole structure can enhance inhibitory activity against this enzyme .
  • Antioxidant Properties : Research on related pyrazole compounds has shown significant radical scavenging activity. This suggests that the presence of the pyrazole ring and thiolane moiety may contribute to antioxidant effects, which are crucial in preventing oxidative stress-related diseases .

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